1-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

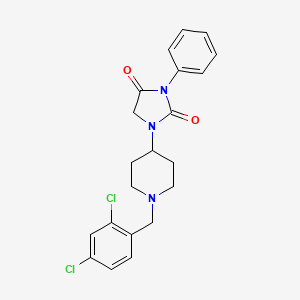

1-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic organic compound featuring an imidazolidine-2,4-dione (hydantoin) core substituted with a phenyl group at position 3 and a piperidin-4-yl moiety at position 1. The piperidine ring is further functionalized with a 2,4-dichlorobenzyl group. This structure combines lipophilic (chlorinated benzyl) and hydrogen-bonding (hydantoin) motifs, making it a candidate for pharmacological exploration, particularly in central nervous system (CNS) or cardiovascular therapeutics .

The compound’s molecular formula is inferred as C₂₁H₂₀Cl₂N₃O₂, with a molecular weight of approximately 417.3 g/mol.

Properties

IUPAC Name |

1-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2N3O2/c22-16-7-6-15(19(23)12-16)13-24-10-8-17(9-11-24)25-14-20(27)26(21(25)28)18-4-2-1-3-5-18/h1-7,12,17H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWSAHDMLFHSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution with the 2,4-dichlorobenzyl group. The imidazolidine-2,4-dione moiety is then introduced through a series of condensation reactions. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

1-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzymatic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of piperidine-linked hydantoin derivatives. Key structural analogs include:

Table 1: Comparison of Structural and Physical Properties

Key Observations

Substituent Effects on Lipophilicity and Bioavailability: The 2,4-dichlorobenzyl group in the target compound enhances lipophilicity compared to 3,4-difluorobenzyl () or methoxybenzofuran () substituents. This may improve blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Challenges :

- Yields for piperazinyl-linked analogs vary widely (2.0–45.0%), with longer alkyl chains (e.g., hexyl in , Compound 4) correlating with lower yields due to steric hindrance .

Thermal Stability :

- Melting points for hydrochloride salts () range from 154–220°C, influenced by substituent bulk and crystallinity. The 3,4-dichlorophenylpiperazinyl derivative (154–156°C) may exhibit lower stability than the phenylpiperazinyl analog (218–220°C) .

Pharmacological Implications :

- Piperidine-hydantoin hybrids in demonstrate hypotensive activity, suggesting the target compound may share vasodilatory or adrenergic receptor modulation properties .

- Aryl substituents (e.g., dichlorophenyl, methoxybenzofuran) are critical for target engagement, as seen in piperidine-based bioactive compounds () .

Biological Activity

The compound 1-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Dichlorobenzyl group : Enhances lipophilicity and may influence receptor binding.

- Piperidine moiety : Often associated with neuropharmacological properties.

- Imidazolidine dione : Imparts potential for interaction with biological targets such as enzymes or receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : The piperidine structure suggests possible interactions with neurotransmitter receptors or other signaling pathways.

Biological Activity Overview

A summary of the biological activities reported in literature includes:

Anticancer Activity

In a study evaluating the anticancer potential of similar compounds, derivatives exhibited varying degrees of cytotoxicity against breast and colon cancer cell lines. The compound was found to have a notable IC50 value, indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Efficacy

Research demonstrated that the compound displayed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

In vivo studies indicated that the compound could modulate inflammatory responses in animal models. It was shown to reduce levels of pro-inflammatory cytokines, which could have implications for treating chronic inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. Computational models suggest that it binds effectively to enzymes involved in cancer metabolism and inflammatory pathways, reinforcing its potential as a multi-target therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.